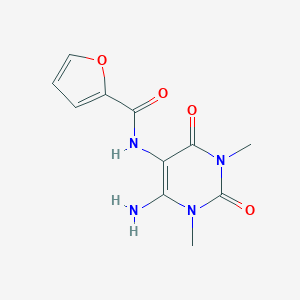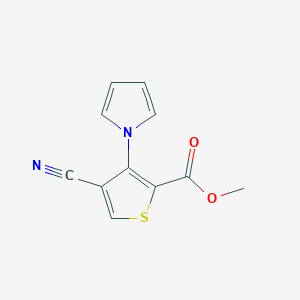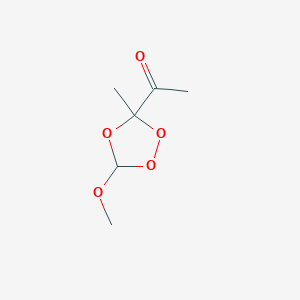
N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide, also known as BMEA, is a chemical compound that has been widely used in scientific research applications. BMEA is a selective irreversible inhibitor of monoamine oxidase (MAO) that has been used to study the role of MAO in various biochemical and physiological processes.
Mechanism of Action
N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide irreversibly inhibits MAO by forming a covalent bond with the enzyme's active site. This prevents the enzyme from catalyzing the oxidative deamination of monoamines, leading to an increase in their concentration in the synaptic cleft. This increase in monoamine concentration has been shown to have various physiological effects, including antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide has been shown to have various biochemical and physiological effects, including increased levels of dopamine, norepinephrine, and serotonin in the brain. These effects have been associated with antidepressant and anxiolytic effects, as well as improvements in cognitive function and memory.
Advantages and Limitations for Lab Experiments
One advantage of using N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide in lab experiments is its selectivity for MAO, which allows for more precise manipulation of monoamine levels. However, N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide's irreversible inhibition of MAO can also make it difficult to control the duration and magnitude of its effects. Additionally, N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide's potential toxicity and side effects must be carefully considered when designing experiments.
Future Directions
Future research using N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide could focus on its potential therapeutic applications for disorders such as depression, anxiety, and cognitive dysfunction. Additionally, further studies could investigate the specific mechanisms underlying N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide's effects on monoamine levels and associated physiological processes.
Synthesis Methods
N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide can be synthesized by reacting N-ethyl-N-methyl-3-nitroaniline with 2-bromoethylamine hydrobromide in the presence of a reducing agent such as iron powder. The resulting product is then purified by recrystallization from a suitable solvent.
Scientific Research Applications
N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide has been used extensively in scientific research to study the role of MAO in various biochemical and physiological processes. MAO is an enzyme that catalyzes the oxidative deamination of monoamines such as dopamine, norepinephrine, and serotonin. MAO inhibitors such as N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide have been used to study the effects of MAO inhibition on these neurotransmitters and their associated physiological processes.
properties
IUPAC Name |
N-(2-bromoethyl)-N-ethyl-3-methylaniline;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.BrH/c1-3-13(8-7-12)11-6-4-5-10(2)9-11;/h4-6,9H,3,7-8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLGBWWBYOTYQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCBr)C1=CC=CC(=C1)C.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379319 |
Source


|
| Record name | N-(2-bromoethyl)-N-ethyl-3-methylaniline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
195390-17-1 |
Source


|
| Record name | N-(2-bromoethyl)-N-ethyl-3-methylaniline hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-one](/img/structure/B63148.png)
![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)







![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B63168.png)


![N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide](/img/structure/B63171.png)
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B63174.png)